molecular formula C22H24N2O3 B2530465 3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide CAS No. 851411-40-0

3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide

Cat. No.: B2530465
CAS No.: 851411-40-0
M. Wt: 364.445
InChI Key: RYIXHRRMXUEDKJ-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide is a complex organic compound that belongs to the class of chromenopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide typically involves a multi-step process. One efficient method is a one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives. This method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) at 80°C for 2 hours . This environmentally friendly approach avoids traditional recrystallization and chromatographic purification methods.

Industrial Production Methods

Industrial production of this compound may involve scaling up the one-pot synthesis method, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and propanamide groups contribute to its unique pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14-13-18(23-19(25)12-11-15-7-3-2-4-8-15)24-21-16-9-5-6-10-17(16)27-22(26)20(14)21/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIXHRRMXUEDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CCC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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